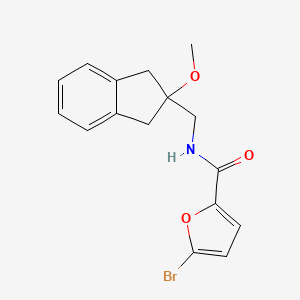

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-20-16(8-11-4-2-3-5-12(11)9-16)10-18-15(19)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMGWZGDQXCKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors.

Coupling Reaction: The final step involves coupling the brominated furan with the indene derivative using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrogenated compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide: can be compared with other brominated furan derivatives and indene-based compounds.

Similar Compounds: 5-bromo-2-furancarboxamide, 2-methoxy-1H-indene derivatives.

Uniqueness

- The combination of a brominated furan ring with an indene moiety makes this compound unique, offering distinct chemical and biological properties that are not commonly found in other compounds.

Biological Activity

5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a furan ring, and an indene moiety. Its molecular formula is , with a molecular weight of approximately 314.16 g/mol. The presence of the methoxy group and the furan carboxamide contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with a bromine substituent on the phenyl ring demonstrate enhanced activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The MIC values for these compounds ranged from 15.625 μM to 125 μM depending on the specific strain tested .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 5-bromo derivative | S. aureus | 62.5 |

| 5-bromo derivative | E. faecalis | 125 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity:

- Comparative Studies : In studies comparing various derivatives, some exhibited antifungal activity surpassing that of fluconazole, with MIC values around 62.5 μM for certain strains .

| Compound | Target Fungus | MIC (μM) |

|---|---|---|

| 5-bromo derivative | Candida albicans | 62.5 |

| Fluconazole | Candida albicans | 220 |

The mechanism underlying the antibacterial activity of these compounds typically involves:

- Inhibition of Protein Synthesis : The compounds interfere with bacterial ribosomal function.

- Disruption of Cell Wall Synthesis : They inhibit peptidoglycan production, crucial for bacterial cell wall integrity.

- Biofilm Disruption : Some derivatives exhibit significant antibiofilm properties against MRSA and other strains .

Structure-Activity Relationships (SAR)

The presence of specific functional groups significantly influences the biological activity of these compounds:

- Bromine Substitution : The introduction of bromine enhances both antibacterial and antifungal activities.

- Furan and Indene Moieties : These structures contribute to increased lipophilicity and improved cell membrane penetration.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- MRSA Infections : A study demonstrated that a derivative with a structure similar to this compound showed effective inhibition of MRSA biofilms at concentrations as low as 0.007–0.03 mg/mL , significantly outperforming traditional antibiotics .

- Clinical Isolates : Testing against clinical isolates revealed that certain derivatives maintained their activity against resistant strains, indicating their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide, and what reaction conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step reactions:

- Formation of the Indene Core : Cyclohexanone derivatives undergo Fischer indole synthesis with phenylhydrazine under acidic reflux (e.g., methanesulfonic acid) .

- Bromination : Electrophilic bromination of the furan precursor using reagents like N-bromosuccinimide (NBS) in dichloromethane .

- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the brominated furan carboxylic acid and the indene-methylamine intermediate .

- Key Conditions : Temperature control (<0°C for bromination), anhydrous solvents, and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purity is monitored via HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Answer :

- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement . ORTEP-III aids in visualizing thermal ellipsoids .

- Spectroscopy :

- NMR : H and C NMR confirm proton environments (e.g., methoxy singlet at ~δ 3.3 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~380 g/mol) .

- Chromatography : HPLC with UV detection ensures >95% purity .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

- Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol; limited in water. Solubility in DMSO: ~10 mg/mL .

- Stability : Stable at RT for 6 months if stored desiccated. Degrades under strong acids/bases (pH <2 or >12) .

- Handling : Use inert atmosphere (N) for sensitive reactions to prevent oxidation of the indene moiety .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in biological activity assays (e.g., varying IC values across cancer cell lines)?

- Answer :

- Dose-Response Curves : Use 8–10 concentrations in triplicate to minimize variability. Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Pair cytotoxicity assays with Western blotting (e.g., apoptosis markers like caspase-3) to confirm on-target effects .

- Selectivity Screening : Compare activity in cancer vs. normal cells (e.g., MCF12A breast epithelial cells) to assess therapeutic index .

- Data Normalization : Use Z-factor analysis to validate assay robustness .

Q. What strategies optimize the compound’s selectivity for target enzymes/receptors in complex biological systems?

- Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) to enhance binding pocket interactions .

- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., kinase domains) and guide synthetic modifications .

- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target binding .

Q. How can crystallographic data (e.g., SHELX refinement) address discrepancies in proposed reaction mechanisms?

- Answer :

- Electron Density Maps : SHELXL-refined maps resolve ambiguities in stereochemistry (e.g., indene ring puckering) .

- Twinning Analysis : SHELXD detects twinning in crystals, which may obscure reaction intermediates .

- Hydrogen Bonding Networks : ORTEP-III visualizes key interactions (e.g., amide H-bonding) critical for mechanistic validation .

Q. What methodologies validate the compound’s interaction with proposed molecular targets (e.g., kinases or GPCRs)?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .

- Knockdown/Overexpression Models : CRISPR/Cas9-mediated gene editing validates target dependency in cellular assays .

Methodological Considerations

- Contradiction Analysis : Use Bayesian statistics to weigh conflicting data (e.g., biological vs. computational results) .

- Synthetic Pitfalls : Avoid over-bromination by limiting reaction time (<2 hrs) and using dark conditions .

- Data Reproducibility : Share raw crystallographic data (CIF files) via repositories like CCDC for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.